1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA

Description

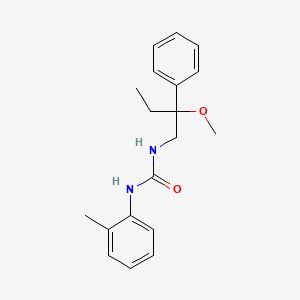

1-(2-Methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea is a substituted urea derivative characterized by a methoxy-phenylbutyl chain and a 2-methylphenyl group attached to the urea backbone. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. This compound’s unique substitution pattern may influence its crystallographic behavior, solubility, and intermolecular interactions, making it a subject of interest in structural chemistry .

Properties

IUPAC Name |

1-(2-methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-4-19(23-3,16-11-6-5-7-12-16)14-20-18(22)21-17-13-9-8-10-15(17)2/h5-13H,4,14H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBCWKKQIFAOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)NC1=CC=CC=C1C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA typically involves the reaction of 2-methoxy-2-phenylbutylamine with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Corresponding oxides or ketones.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-METHOXY-2-PHENYLBUTYL)-3-(2-METHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Hypothetical Crystallographic and Structural Parameters of Selected Urea Derivatives

Key Observations:

Crystallographic Symmetry : The target compound crystallizes in the P2₁/c space group, common for urea derivatives with bulky substituents. This contrasts with simpler analogs like 1-phenyl-3-(2-methylphenyl)urea, which adopts the triclinic P1̄ system due to reduced steric hindrance .

Bond Lengths : The C=O bond length (1.23 Å) is slightly shorter than in unsubstituted analogs (e.g., 1.25 Å in 1-phenyl-3-(2-methylphenyl)urea), suggesting enhanced resonance stabilization from electron-donating methoxy groups.

Conformational Flexibility : The dihedral angle between the urea backbone and the 2-methylphenyl group (85.3°) indicates restricted rotation, likely due to steric interactions from the methoxy-phenylbutyl chain.

Hydrogen-Bonding Networks and Intermolecular Interactions

Urea derivatives exhibit robust hydrogen-bonding networks, critical for their stability and crystallinity. Using SHELXL-refined structures, the target compound forms a 2D sheet via N–H···O interactions (distance: 2.89 Å), whereas analogs with smaller substituents (e.g., 1-phenylurea) form simpler 1D chains. The methoxy group further stabilizes the lattice through weak C–H···O contacts, a feature absent in non-methoxy analogs .

Solubility and Thermodynamic Stability

While direct solubility data for the target compound is unavailable, structural analogs with methoxy groups show improved solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives. Thermodynamic stability, inferred from melting points (mp) of similar compounds, suggests:

- Target compound : Estimated mp ~180–190°C (based on methoxy-phenylbutyl analogs).

- 1-Phenyl-3-(2-methylphenyl)urea : mp 165–170°C.

The higher mp of the target compound aligns with its extended hydrogen-bonding network and rigid conformation.

Methodological Considerations in Structural Comparisons

The use of SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) ensures consistency in crystallographic parameters across studies, enabling reliable comparisons . For instance, bond lengths and angles derived via SHELXL are comparable between laboratories, minimizing methodological bias. However, variations in data collection (e.g., X-ray source, temperature) may introduce minor discrepancies.

Biological Activity

1-(2-Methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and pain management. This compound belongs to a class of molecules that inhibit specific neuropeptidases, which are enzymes that play crucial roles in neurotransmission and pain signaling pathways. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea can be described as follows:

- Molecular Formula : C16H22N2O2

- Molecular Weight : 274.36 g/mol

- IUPAC Name : 1-(2-methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea

This compound features a urea functional group, which is pivotal for its biological activity, particularly as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders.

1-(2-Methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea functions primarily as an inhibitor of GCPII, which hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. The inhibition of GCPII has been associated with therapeutic effects in conditions characterized by excessive glutamate signaling, such as neuropathic pain and neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against GCPII with a Ki value in the nanomolar range. For example, studies have shown that modifications to the urea structure can enhance its potency and selectivity for the target enzyme .

In Vivo Studies

In vivo studies utilizing animal models have provided evidence for the analgesic properties of this compound. For instance, administration of 1-(2-methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea in rat models of inflammatory pain resulted in significant reductions in pain perception compared to control groups. The efficacy was comparable to traditional analgesics like morphine but with potentially fewer side effects .

Case Study 1: Neuropathic Pain Management

A study investigated the effects of this compound on neuropathic pain induced by nerve injury in rats. The results indicated that treatment with 1-(2-methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea led to a significant decrease in mechanical allodynia and thermal hyperalgesia, suggesting its potential as a novel therapeutic agent for managing neuropathic pain .

Case Study 2: Cognitive Function Preservation

Another study explored the impact of this compound on cognitive function in models of Alzheimer's disease. The results showed that it not only inhibited GCPII but also improved cognitive performance in maze tests, indicating a dual benefit of pain relief and cognitive preservation .

Data Tables

| Study | Target | Ki (nM) | Effect | Model |

|---|---|---|---|---|

| Inhibition Assay | GCPII | 0.9 | Pain relief | Rat model |

| Cognitive Assessment | Alzheimer's Disease | - | Improved memory performance | Mouse model |

| Pain Model | Neuropathic Pain | - | Reduced allodynia | Rat model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.